乙酸4H-1,4-苯并噻嗪-2-基

描述

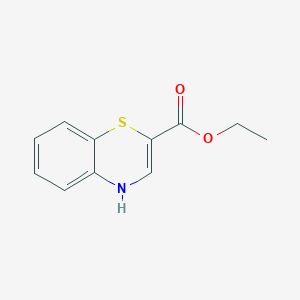

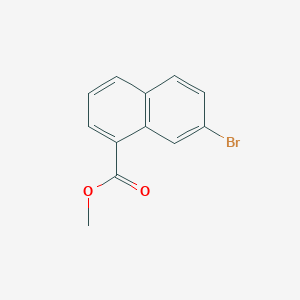

Ethyl 4H-1,4-benzothiazine-2-carboxylate is a type of heterocycle that contains a 1,4-thiazine ring fused to a benzene ring . It is part of a larger class of compounds known as 4H-1,4-benzothiazines, which have been shown to exhibit a wide range of biological activities, such as antimicrobial, anticancer, antifungal, antioxidant, antihypertensive, analgesic, cardiovascular, antibacterial, antimalarial, and more .

Synthesis Analysis

4H-1,4-benzothiazines, including ethyl 4H-1,4-benzothiazine-2-carboxylate, can be synthesized by an efficient method in a single step. This involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . The structures of the synthesized compounds are confirmed by their analytical and spectral data .Molecular Structure Analysis

The molecular structure of ethyl 4H-1,4-benzothiazine-2-carboxylate is characterized by a 1,4-thiazine ring system, which is an important heterosystem in heterocyclic chemistry . This ring system is known to play an important role in pigments and dyestuffs . The diverse range of biological activities of 1,4-benzothiazines has been attributed to the structural specificity, i.e., structural flexibility due to folding along the N–S axis .Physical And Chemical Properties Analysis

Ethyl 4H-1,4-benzothiazine-2-carboxylate has a molecular weight of 221.275 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 319.7±42.0 °C at 760 mmHg .科学研究应用

合成技术

微波辅助合成

Dandia 等人(2006 年)研究了 1,4-苯并噻嗪的合成,包括 4H-1,4-苯并噻嗪-2-羧酸乙酯,通过微波辅助技术。这种方法产生了高质量的产品,反应时间短,处理程序简单,即使反应物是固体 (Dandia 等人,2006 年)。

高效合成方法

Jawale 等人(2020 年)描述了使用硝酸铈铵 (CAN) 作为催化剂合成 1,4-苯并噻嗪羧酸盐(包括乙基变体)的高效方法。这种方法在 40 分钟内产生了良好到极好的产率 (Jawale 等人,2020 年)。

晶体结构和物理性质

- X 射线晶体学:已使用单晶 X 射线衍射确定了某些 4H-1,4-苯并噻嗪-2-羧酸乙酯衍生物的分子结构。例如,Ukrainets 等人(2018 年)分析了 4-甲基-2,2-二氧代-1H-2λ6,1-苯并噻嗪-3-羧酸乙酯(一种相关化合物)的晶体结构和生物活性,揭示了关键的结构见解 (Ukrainets 等人,2018 年)。

材料科学中的应用

- 缓蚀: Hemapriya 等人(2017 年)探讨了 4H-1,4-苯并噻嗪-2-羧酸乙酯在酸性介质中抑制低碳钢腐蚀中的用途。他们的研究揭示了显着的抑制效率,并且在较高浓度下性能得到提高 (Hemapriya 等人,2017 年)。

属性

IUPAC Name |

ethyl 4H-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMRXJDVGIZINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4H-1,4-benzothiazine-2-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2796184.png)

![Methyl [(4-ethoxyphenyl)sulfonyl]acetate](/img/structure/B2796187.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2796192.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2796197.png)

![2-[4-(2-Chlorophenyl)phenyl]propanoic acid](/img/structure/B2796198.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2796200.png)